Cas no 1554586-33-2 (4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid)

4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic carboxylic acid derivative with a fused pyrazolo-pyridine core, offering versatile reactivity for synthetic applications. Its rigid bicyclic structure enhances stability, while the carboxylic acid functionality provides a handle for further derivatization, making it valuable in medicinal chemistry and material science. The compound’s unique scaffold is particularly useful in the design of pharmacophores, enabling the development of novel bioactive molecules. Its well-defined chemical properties and compatibility with standard coupling reactions facilitate efficient incorporation into complex molecular architectures. This compound is suitable for researchers exploring heterocyclic building blocks for drug discovery or functional materials.
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid structure
1554586-33-2 structure
Product Name:4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid
CAS No:1554586-33-2
MF:C8H10N2O2
MW:166.177201747894
CID:4605803
Update Time:2025-05-24

4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-6-carboxylic acid
    • 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid
    • Inchi: 1S/C8H10N2O2/c11-8(12)6-1-2-7-3-4-9-10(7)5-6/h3-4,6H,1-2,5H2,(H,11,12)
    • InChI Key: ZCJUVCAKKRIODG-UHFFFAOYSA-N
    • SMILES: C12=CC=NN1CC(C(O)=O)CC2

4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid Pricemore >>

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Additional information on 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid

Comprehensive Overview of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid (CAS No. 1554586-33-2)

The compound 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid (CAS No. 1554586-33-2) is a heterocyclic organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique pyrazolo[1,5-a]pyridine scaffold has garnered attention due to its structural similarity to bioactive natural products and its versatility in drug design. Researchers are increasingly exploring its applications in small-molecule therapeutics, particularly in targeting kinase inhibitors and GPCR modulators, aligning with current trends in precision medicine.

In recent years, the demand for novel heterocyclic compounds like 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid has surged, driven by advancements in high-throughput screening and fragment-based drug discovery. The compound's carboxylic acid moiety offers excellent opportunities for derivatization, making it a valuable building block in medicinal chemistry. Its relevance to neurodegenerative disease research and anti-inflammatory agents has also been highlighted in several preclinical studies, addressing growing public interest in these therapeutic areas.

From a synthetic chemistry perspective, the pyrazolo[1,5-a]pyridine core of CAS 1554586-33-2 exhibits remarkable stability under various reaction conditions, enabling diverse C-H functionalization strategies. This aligns with the industry's shift toward green chemistry and atom-economical synthesis, topics frequently searched by academic and industrial chemists. The compound's logP and hydrogen-bonding capacity further make it a subject of interest in ADMET prediction studies, a hot topic in AI-driven drug development.

Analytical characterization of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid typically involves NMR spectroscopy (particularly 1H and 13C), HPLC-MS, and X-ray crystallography, techniques widely discussed in online forums and research publications. Its crystal packing behavior has implications for pharmaceutical cocrystal design, another trending topic in solid-state chemistry. Suppliers often highlight its ≥95% purity (HPLC) to meet the stringent requirements of lead optimization workflows.

Beyond pharmaceuticals, this compound shows promise in material science applications, particularly in designing organic semiconductors and ligands for catalysis. Its conjugated system and electron-deficient heterocycle properties resonate with searches around optoelectronic materials and metal-organic frameworks (MOFs). However, handling requires standard precautions for carboxylic acid-containing compounds, including avoidance of moisture-sensitive conditions during storage.

The patent landscape for derivatives of 1554586-33-2 reveals growing IP activity since 2020, particularly in EGFR inhibitor and JAK-STAT signaling pathways. This correlates with frequent searches on targeted cancer therapies and immune modulation. As a B2B chemical, it's primarily available through specialized fine chemical suppliers with GMP-compliant synthesis capabilities, reflecting the compound's transition from research-grade to preclinical development stages.

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